molecular formula C16H15N3OS B2886507 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine CAS No. 1029783-80-9

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Cat. No.: B2886507
CAS No.: 1029783-80-9
M. Wt: 297.38
InChI Key: GJDFNMNXKWSVSC-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and an ethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems.

Mode of Action

This compound acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an increase in the concentration of acetylcholine at the synapse, enhancing cholinergic transmission.

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can result in prolonged stimulation of its receptors. The overstimulation of acetylcholine receptors can lead to various effects depending on the receptors’ location. In the central nervous system, it can lead to seizures or respiratory depression. In the peripheral nervous system, it can cause bradycardia, hypotension, or even muscle paralysis .

Pharmacokinetics

In silico predictions suggest that the compound has satisfactory drug-like characteristics and adme (absorption, distribution, metabolism, excretion) properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves the formation of the thiazole ring followed by the introduction of the ethoxyphenyl and pyridine groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methoxy-phenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide
  • 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-(phenylamino)methyl)phenol

Uniqueness

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, thiazole ring, and pyridine ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

4-(4-ethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-20-13-8-6-12(7-9-13)14-11-21-16(18-14)19-15-5-3-4-10-17-15/h3-11H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDFNMNXKWSVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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